

Application Notes and Protocols: Synthesis of Remogliflozin Etabonate

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For Research, Scientific, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of **Remogliflozin** Etabonate, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). These application notes are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Remogliflozin etabonate is a prodrug that is rapidly converted to its active form, **remogliflozin**.[1][2][3] As a member of the SGLT2 inhibitor class of oral antidiabetic agents, it lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[4][5][6][7] This mechanism of action is independent of insulin, offering a distinct therapeutic approach for managing type 2 diabetes mellitus.[7] The synthesis of **remogliflozin** etabonate involves a multi-step process, including the formation of a pyrazolone core, followed by O-glycosylation and subsequent functionalization. An efficient synthesis route has been developed, achieving a 39% overall yield from commercially available 4-isopropoxybenzaldehyde.[1][2]

Experimental Protocols



Part 1: Synthesis of 1,2-dihydro-4-[(4-isopropoxyphenyl)methyl]-1-isopropyl-5-methyl-3H-pyrazol-3-one

This part of the protocol focuses on the synthesis of the pyrazolone intermediate.

Step 1: Preparation of Intermediate Compound 5

- Under Knoevenagel conditions, treat 4-isopropoxybenzaldehyde with methyl acetoacetate to yield compound 17.
- Perform hydrogenation on the crude product 17 in the presence of a Palladium on carbon (Pd/C) catalyst to obtain compound 5.

Step 2: Carbonyl Group Protection and Hydrolysis

- Protect the carbonyl group of compound 5 using ethylene glycol to form the crude product 18.
- Hydrolyze the crude product 18 with aqueous sodium hydroxide (NaOH) in methanol (MeOH) to yield compound 14.

Step 3: Condensation and Deprotection

- Condense compound 14 with isopropylhydrazine hydrochloride using N,N'carbonyldiimidazole (TCDI) as a coupling reagent.
- Perform in situ deprotection of the carbonyl group of the resulting compound 19 in the
 presence of hydrochloric acid to obtain the desired pyrazolone intermediate 3. This synthetic
 process from compound 16 (a precursor to 5) can achieve a 65% yield without the isolation
 of intermediates.[1]

Part 2: O-Glycosylation and Final Product Formation

This section details the glycosylation of the pyrazolone intermediate and the final steps to yield **remogliflozin** etabonate.



Step 1: O-Glycosylation

 React the pyrazolone intermediate (3) with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide (4). This O-glycosylation must be conducted under basic conditions due to the instability of the glycosidic linkage under acidic conditions.[1]

Step 2: Formation of Remogliflozin Etabonate

- To 5-methyl-l-(propan-2-yl)-4-[4-(propan-2-yloxy)benzyl]-IH-pyrazol-3-yl b-D-glucopyranoside, add acetone, 2,6-Lutidine, and Pyridine at room temperature.
- Cool the reaction mixture to approximately -10 °C with stirring.
- Slowly add Ethylchloroformate to the reaction mixture.
- Stir the reaction mass for about 3 hours at a temperature between -5 °C and -10 °C.
- After the reaction is complete, add water and toluene.
- Stir the reaction mass for 1 hour and then separate the layers.[8]

Step 3: Isolation and Purification

- The isolated product can be crystallized from isopropyl alcohol to obtain the isopropyl alcohol solvate of Remogliflozin etabonate.[8]
- Further crystallization from water and acetonitrile can provide remogliflozin etabonate hemihydrate.[3]

Quantitative Data Summary



Step	Starting Material	Key Reagents	Product	Yield	Reference
Synthesis of Pyrazolone Intermediate (3)	4- isopropoxybe nzaldehyde	Methyl acetoacetate, Pd/C, ethylene glycol, NaOH, isopropylhydr azine HCl	1,2-dihydro- 4-[(4- isopropoxyph enyl)methyl]- 1-isopropyl-5- methyl-3H- pyrazol-3-one	65%	[1]
O- Glycosylation and Etabonate Formation	Pyrazolone Intermediate (3)	2,3,4,6-tetra- O-pivaloyl-α- D- glucopyranos yl bromide, Ethylchlorofor mate	Remogliflozin Etabonate	-	[1][8]
Overall Yield	4- isopropoxybe nzaldehyde	-	Remogliflozin Etabonate	39%	[1][2]
Chemoenzym atic Synthesis (Glucosylatio n)	Remogliflozin aglycon	UGT from Bacillus, UDP-glucose regeneration system	Remogliflozin	95% conversion	[9]

Mechanism of Action: SGLT2 Inhibition

Remogliflozin etabonate is a prodrug that is converted to its active form, **remogliflozin**, in the body.[2] **Remogliflozin** is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules of the kidneys.[4][5] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[4] By inhibiting SGLT2, **remogliflozin** reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria).[5][7] This process effectively lowers blood glucose levels in patients with type 2 diabetes.[5]

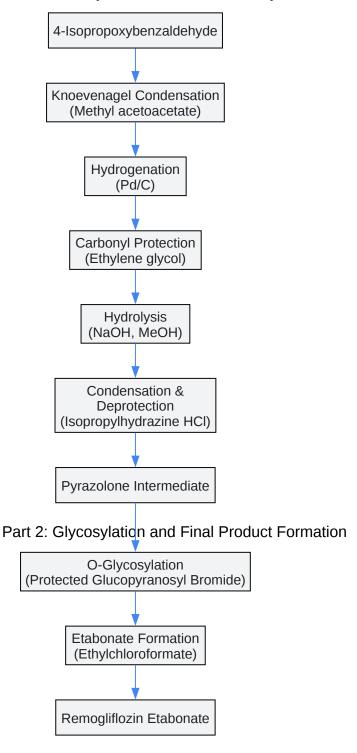


Visualizations Experimental Workflow for Remogliflozin Etabonate Synthesis



Synthesis Workflow of Remogliflozin Etabonate

Part 1: Pyrazolone Intermediate Synthesis

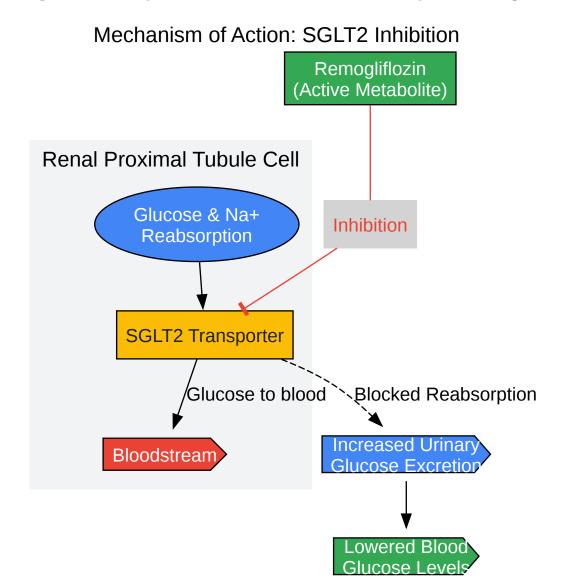


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Caption: Chemical synthesis workflow for **Remogliflozin** Etabonate.



Signaling Pathway of SGLT2 Inhibition by Remogliflozin



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Caption: Signaling pathway of SGLT2 inhibition by Remogliflozin.

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